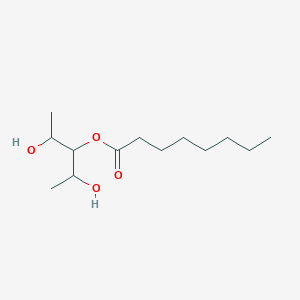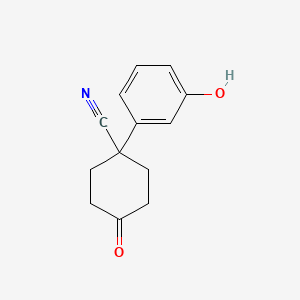
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a hydroxyphenyl group, a cyclohexane ring, and a carbonitrile group
准备方法
The synthesis of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
化学反应分析
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkyl halides . Major products formed from these reactions include substituted cyclohexanones, alcohols, and various derivatives of the original compound.
科学研究应用
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
相似化合物的比较
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as 1-(3-Hydroxyphenyl)-2-oxocyclohexane-1-carbonitrile and 1-(4-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile. These compounds share similar structural features but differ in the position of the hydroxy group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
65619-83-2 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
1-(3-hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(6-4-11(15)5-7-13)10-2-1-3-12(16)8-10/h1-3,8,16H,4-7H2 |
InChI 键 |
BHNGPNBNTPBTTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)


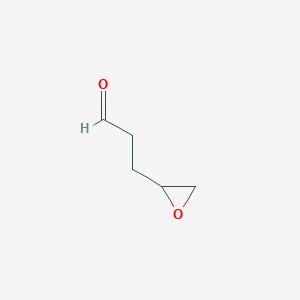
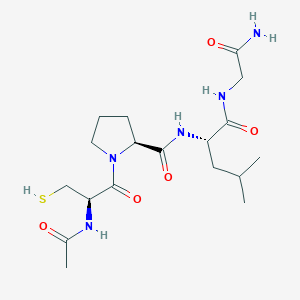
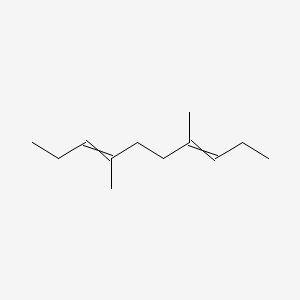
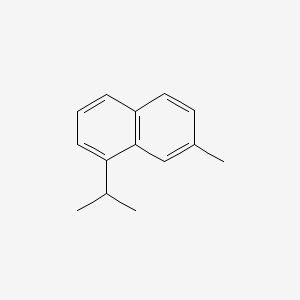
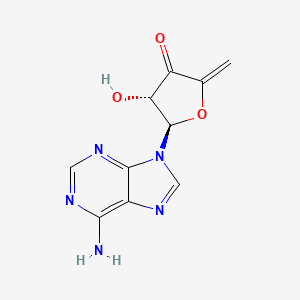
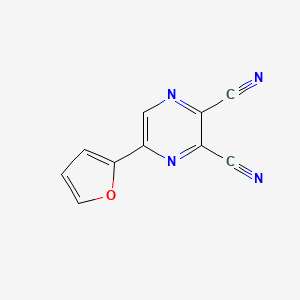
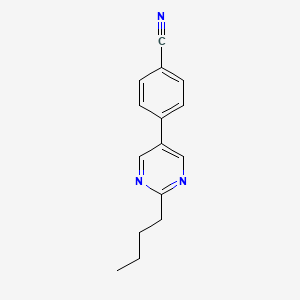
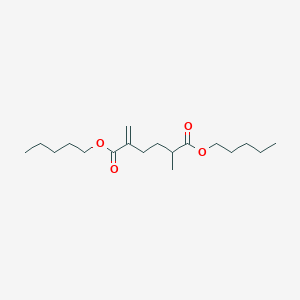

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
